![molecular formula C8H11NO B13247743 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B13247743.png)
5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)bicyclo[221]hept-2-en-7-one is a bicyclic compound with a unique structure that includes an aminomethyl group attached to a bicycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one typically involves the reaction of bicyclo[2.2.1]hept-2-en-7-one with aminomethylating agents. One common method is the reductive amination of bicyclo[2.2.1]hept-2-en-7-one using formaldehyde and ammonia or a primary amine under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidation typically yields ketones or aldehydes.
Reduction: Reduction results in the formation of saturated bicyclic amines.
Substitution: Substitution reactions produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of novel materials with unique properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Similar in structure but lacks the aminomethyl group.
Bicyclo[2.2.1]hept-2-en-7-ol: Contains a hydroxyl group instead of an aminomethyl group.
Bicyclo[2.2.1]hept-2-ene: A simpler analog without functional groups.
Uniqueness
5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-(aminomethyl)bicyclo[2.2.1]hept-2-en-7-one |
InChI |
InChI=1S/C8H11NO/c9-4-6-3-5-1-2-7(6)8(5)10/h1-2,5-7H,3-4,9H2 |
InChI Key |
SZPVVFMGQLOGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C1CN)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


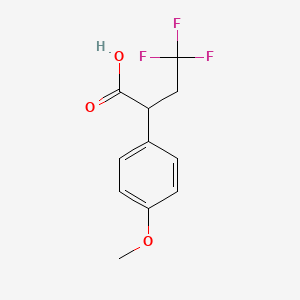
![2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13247685.png)
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
amine](/img/structure/B13247693.png)
![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)
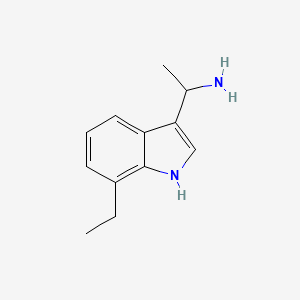
![2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13247704.png)
![1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13247710.png)

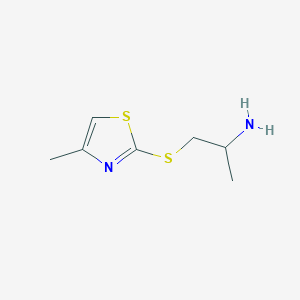
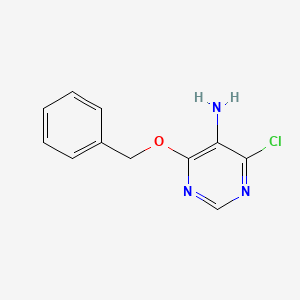
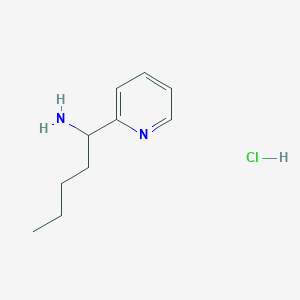

![1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione](/img/structure/B13247755.png)
